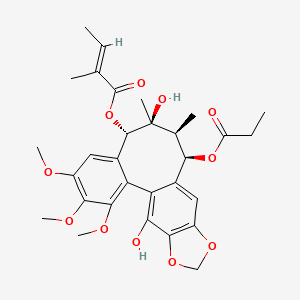
PropinquaninC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PropinquaninC is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PropinquaninC typically involves a series of well-defined chemical reactions. One common method includes the use of a Pechini process, which is an alternate approach to the sol-gel method. This process involves the formation of a polymeric precursor that is subsequently calcined to yield the desired compound . The reaction conditions often include controlled temperatures and the use of specific catalysts to ensure the purity and yield of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of supercritical methods, such as those employed in the preparation of graphene oxide-doped silica aerogels, can also be adapted for the production of this compound . These methods ensure high efficiency and scalability, making them suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions: PropinquaninC undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
PropinquaninC has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it serves as a probe for studying cellular processes. In medicine, this compound is being investigated for its potential therapeutic properties, including its role in targeting specific molecular pathways. Industrially, it is used in the production of advanced materials and as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism of action of PropinquaninC involves its interaction with specific molecular targets within cells. It is known to interfere with certain enzymatic pathways, leading to alterations in cellular functions. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may modulate the activity of key enzymes involved in metabolic processes .
Eigenschaften
Molekularformel |
C30H36O11 |
|---|---|
Molekulargewicht |
572.6 g/mol |
IUPAC-Name |
[(8S,9S,10S,11R)-9,19-dihydroxy-3,4,5-trimethoxy-9,10-dimethyl-11-propanoyloxy-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C30H36O11/c1-9-14(3)29(33)41-28-17-12-18(35-6)26(36-7)27(37-8)22(17)21-16(11-19-25(23(21)32)39-13-38-19)24(40-20(31)10-2)15(4)30(28,5)34/h9,11-12,15,24,28,32,34H,10,13H2,1-8H3/b14-9+/t15-,24+,28-,30-/m0/s1 |
InChI-Schlüssel |
PZUOREBOSWXUHX-LREYAPOGSA-N |
Isomerische SMILES |
CCC(=O)O[C@@H]1[C@@H]([C@]([C@H](C2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)O)OC)OC)OC)OC(=O)/C(=C/C)/C)(C)O)C |
Kanonische SMILES |
CCC(=O)OC1C(C(C(C2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)O)OC)OC)OC)OC(=O)C(=CC)C)(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


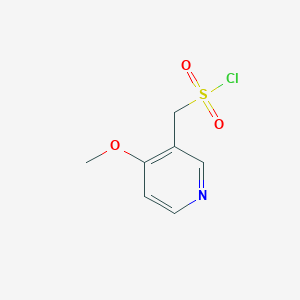
![(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(diaminomethylideneamino)pentanoylamino]phenyl]propanoic acid;hydrochloride](/img/structure/B13061103.png)
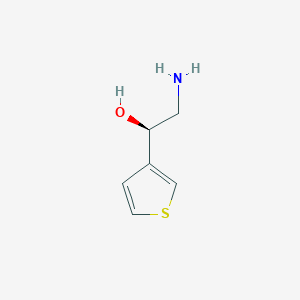
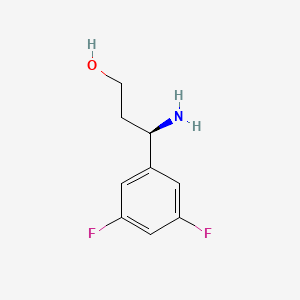
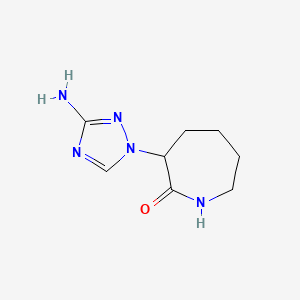
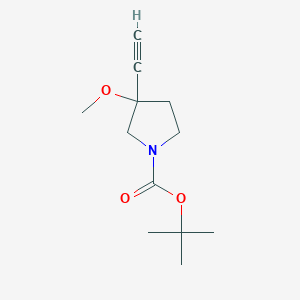
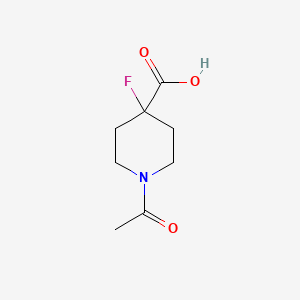
![5-methyl-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2,3]thiadiazine-6-carbohydrazide 1,1-dioxide](/img/structure/B13061145.png)
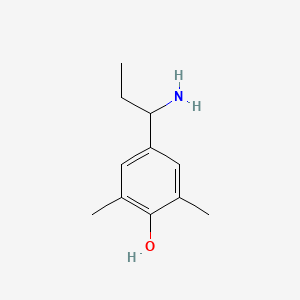

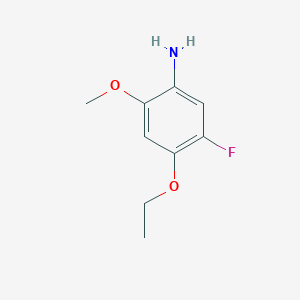
![2-Fluoro-5-azaspiro[3.4]octane](/img/structure/B13061171.png)
![5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13061178.png)

